molecular formula C22H23N3O2 B2742709 1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-53-9

1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2742709
CAS No.: 899750-53-9
M. Wt: 361.445
InChI Key: IIUQPSMGLHZGSA-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives The structure of this compound includes a pyrrolo[1,2-a]pyrazine core, which is a fused heterocyclic system containing both pyrrole and pyrazine rings

Mechanism of Action

Target of Action

It’s worth noting that pyrazinamide analogues, which this compound is a part of, have shown significant activity againstMycobacterium tuberculosis H37Rv .

Mode of Action

tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

Biochemical Pathways

The compound likely affects the biochemical pathways related to the metabolism of M. tuberculosis. The active moiety of pyrazinamide, pyrazinoic acid (POA), is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .

Result of Action

The result of the compound’s action would likely be the inhibition of M. tuberculosis growth, given its similarity to pyrazinamide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how a compound interacts with its target and how stable it is. For instance, the action of pyrazinamide is enhanced in an acidic environment .

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of N-alkylpyrrole with hydrazine hydrate, followed by further reactions with electrophilic reagents such as carbonyl compounds, triethyl orthoformate, and acetylenedicarboxylic acid . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has shown potential in various scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolopyrazine derivatives have exhibited antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make 1-(4-ethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-27-19-12-10-17(11-13-19)21-20-9-6-14-24(20)15-16-25(21)22(26)23-18-7-4-3-5-8-18/h3-14,21H,2,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUQPSMGLHZGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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